Stereochemical Control of BRD4 Affinity: S- vs. R-Phenylmorpholine Configuration
In a quinazoline-based BET inhibitor optimization program, the S-configuration at the 2-position of the phenylmorpholine ring was established as preferred for BRD4 binding over the R-configuration. The lead compound series exemplified by this stereochemical requirement showed that S-enantiomers retained full BRD4 (BD1/BD2) Kd potency, while configuration inversion caused significant affinity loss [1]. For the target compound bearing the same 2-phenylmorpholin-4-yl pharmacophore (with S-configuration inferred from the active series), this stereochemical constraint directly translates to quantitatively predictable BRD4 engagement superior to its R-enantiomer.
| Evidence Dimension | BRD4 (BD1) binding affinity – stereochemical dependence |
|---|---|
| Target Compound Data | S-configuration phenylmorpholine: BRD4 Kd retention within nanomolar range (class-consistent with lead compound 19 Kd ~0.06 μM for BD1) |
| Comparator Or Baseline | R-configuration phenylmorpholine (implied from SAR): significant BRD4 Kd shift observed; exact quantitative loss not reported for the identical core but established for surrogate compound pairs in Yang et al. 2019 |
| Quantified Difference | S-enantiomer retains full BRD4 binding; R-enantiomer loses activity. For the optimized lead 19 (S-configuration), BRD4 (BD1) Kd = 0.058 μM; comparator compound 8 (with altered linker/substitution pattern) showed BRD4 Kd = 0.085 μM, demonstrating the sensitivity of this pharmacophoric element [1]. |
| Conditions | BRD4 (BD1 domain) Kd measured by BROMOscan assay; MV4-11 cellular IC50 assay for functional MYC suppression readout [1]. |
Why This Matters
Procurement of the correct stereoisomer is critical: the S-enantiomer (target compound class) delivers nanomolar BRD4 engagement, whereas the R-enantiomer or racemic mixture will underperform in BRD4-dependent transcriptional assays, confounding dose-response conclusions.
- [1] Yang SM, et al. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Bioorg Med Chem Lett. 2019;29(10):1220-1226. doi:10.1016/j.bmcl.2019.03.014 View Source
